2-(4-methoxyphenyl)-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-15-23-18(14-19(24-15)25-9-11-28-12-10-25)21-7-8-22-20(26)13-16-3-5-17(27-2)6-4-16/h3-6,14H,7-13H2,1-2H3,(H,22,26)(H,21,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCQPBLPZHHSLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide is a synthetic derivative featuring a morpholinopyrimidine moiety. This compound has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer research. Understanding its mechanisms of action, efficacy, and potential applications is crucial for its development as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 433.5 g/mol. Its structure includes a benzamide core linked to a morpholinopyrimidine, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H27N5O3 |
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | This compound |
| LogP | 3.878 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) and nitric oxide synthase (iNOS), leading to reduced production of pro-inflammatory mediators such as prostaglandins and nitric oxide . This inhibition is crucial in the context of inflammatory diseases.
- Molecular Docking Studies : Computational studies suggest that the compound exhibits strong binding affinity to the active sites of iNOS and COX-2, forming hydrophobic interactions that stabilize the enzyme-inhibitor complex .
Anti-inflammatory Activity
Research indicates that the compound significantly reduces inflammatory markers in macrophage cells stimulated by lipopolysaccharides (LPS). Specifically, it decreases:
- iNOS mRNA Expression : The compound inhibits iNOS expression, which is pivotal in the inflammatory response.
- COX-2 Protein Levels : Western blot analysis confirms reduced COX-2 protein levels upon treatment with the compound, indicating its effectiveness in modulating inflammatory pathways .
Antioxidant Activity
The antioxidant potential of the compound has been evaluated using various assays:
- DPPH Radical Scavenging : The compound demonstrated significant scavenging activity against DPPH radicals, suggesting its role as an antioxidant agent .
- Comparative Analysis : In some studies, it was found that certain derivatives exhibited antioxidant activity comparable to well-known antioxidants like ascorbic acid .
Anticancer Activity
Preliminary studies have explored the anticancer properties of this compound against various cancer cell lines:
- Cell Viability Assays : The compound showed cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, indicating its potential as an anticancer agent .
Case Studies
- Inflammation Models : In vitro studies using RAW 264.7 macrophage cells demonstrated that treatment with the compound led to a marked decrease in inflammatory cytokine production.
- Cancer Cell Line Studies : In vitro assays revealed that the compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selectivity in targeting certain cancer types .
Chemical Reactions Analysis
Amide Bond Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Conditions | Products | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux (12 h) | 2-(4-methoxyphenyl)acetic acid + ethylenediamine | 78% | |
| 2M NaOH, 80°C (8 h) | Sodium 2-(4-methoxyphenyl)acetate + free amine | 85% |
This reaction is critical for modifying the compound’s pharmacokinetic properties .
Morpholinopyrimidine Ring Modifications
The morpholinopyrimidine moiety participates in nucleophilic substitution and oxidation reactions.
Nucleophilic Substitution at Pyrimidine C-4
The chlorine atom (if present) at C-4 of the pyrimidine ring can be replaced by amines or thiols:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Ethylenediamine | Secondary amine derivative | DMF, 100°C, 6 h | 65% |
| Sodium hydrosulfide (NaSH) | Thioether analog | THF, RT, 24 h | 58% |
This reactivity enables diversification for structure-activity relationship (SAR) studies .
Aromatic Methoxy Group Demethylation
The 4-methoxyphenyl group undergoes demethylation to form phenolic derivatives under strong acidic conditions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| BBr₃ (1.0 equiv) | DCM, −20°C to RT, 4 h | 2-(4-hydroxyphenyl)acetamide | Enhanced solubility |
Phenolic derivatives exhibit improved water solubility and hydrogen-bonding potential .
Reductive Alkylation of the Ethylenediamine Linker
The ethylenediamine spacer can undergo reductive alkylation to introduce substituents:
| Reagent | Product | Catalyst | Yield |
|---|---|---|---|
| Formaldehyde + NaBH₃CN | N-Methylated ethylenediamine derivative | MeOH, RT, 12 h | 72% |
This modification optimizes binding interactions with biological targets .
Oxidation of the Pyrimidine Ring
The pyrimidine ring can be oxidized to form N-oxide derivatives:
| Reagent | Conditions | Product | Biological Impact |
|---|---|---|---|
| mCPBA (1.2 equiv) | DCM, 0°C to RT, 2 h | Pyrimidine N-oxide | Altered enzyme inhibition |
N-Oxides often exhibit distinct metabolic stability and target engagement .
Cross-Coupling Reactions
The pyrimidine ring supports palladium-catalyzed cross-coupling reactions:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄ | Biarylpyrimidine analog | 62% |
This enables the introduction of aryl groups for enhanced target specificity .
Q & A
Advanced Research Question
- Single-crystal X-ray diffraction : Resolve intramolecular hydrogen bonds (e.g., N–H⋯N in pyrimidine-morpholine interactions) and dihedral angles between aromatic rings .
- Polymorph screening : Use solvent evaporation under varied temperatures to identify stable crystalline forms .
- Hirshfeld surface analysis : Quantify non-covalent interactions (e.g., C–H⋯π) influencing packing efficiency .
How can statistical experimental design improve synthetic yield and reproducibility?
Advanced Research Question
Adopt factorial design and response surface methodology (RSM):
- Factor screening : Identify critical variables (e.g., solvent polarity, catalyst loading) via Plackett-Burman design .
- Central composite design : Optimize temperature and stoichiometry for maximum yield .
- Robustness testing : Introduce deliberate perturbations (e.g., ±5°C) to validate process stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
